Bromobenzene (3 D)
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Overview
Description
Bromobenzene is an organic compound with the chemical formula C6H5Br. It is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Bromobenzene is a colorless liquid, although older samples can appear yellow. It is primarily used as a reagent in organic synthesis and has a pleasant aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobenzene can be synthesized through several methods:
Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.
Industrial Production Methods: In industrial settings, bromobenzene is often produced by the direct bromination of benzene due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Bromobenzene is commonly used in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Grignard Reagent Formation: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Suzuki Reaction: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Phenylmagnesium Bromide: Used in various organic synthesis reactions.
Biaryl Compounds: Formed through coupling reactions and used in pharmaceuticals and materials science.
Scientific Research Applications
Bromobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor to synthesize various organic compounds, including pharmaceuticals and agrochemicals.
Flame Retardants: Bromobenzene and its derivatives are used as flame retardants in polymers and plastics due to their high combustion temperature.
Toxicology Studies: Bromobenzene is used as a model compound to study chemically-induced liver toxicity.
Crystallization Solvent: It is used as a solvent for large-scale crystallizations in chemical research.
Mechanism of Action
Bromobenzene exerts its effects primarily through its metabolites. After absorption, it is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules, leading to liver damage. The binding of these metabolites can reduce oxygen uptake and ATP levels in hepatocytes, alter calcium balance, and decrease cytosolic and mitochondrial glutathione levels .
Comparison with Similar Compounds
- Fluorobenzene (C6H5F)
- Chlorobenzene (C6H5Cl)
- Iodobenzene (C6H5I)
Comparison:
- Reactivity: Bromobenzene is more reactive than chlorobenzene but less reactive than iodobenzene in nucleophilic substitution reactions due to the bond strength of the carbon-halogen bond.
- Applications: While all these compounds are used in organic synthesis, bromobenzene is particularly favored for forming Grignard reagents and in coupling reactions due to its optimal reactivity and stability .
Bromobenzene’s unique combination of reactivity, stability, and versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-deuteriobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-VMNATFBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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